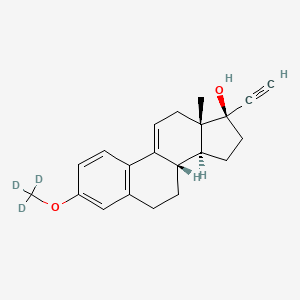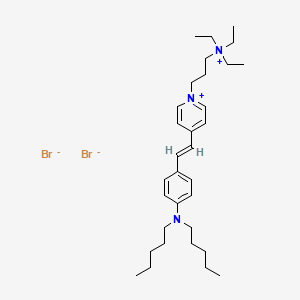
Neurodye GH1-84, pure
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthetic routes and reaction conditions for Neurodye GH1-84 involve the preparation of its chemical structure, which includes the combination of specific reagents under controlled conditions. The industrial production methods typically involve the synthesis of the compound in large quantities, ensuring high purity and consistency. The compound is stored at -20°C, sealed away from moisture and light to maintain its stability .
化学反应分析
Neurodye GH1-84 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its fluorescence properties.
Reduction: Reduction reactions can alter the compound’s structure and fluorescence intensity.
Substitution: Substitution reactions involve replacing specific functional groups within the compound, affecting its chemical properties and applications.
Common reagents and conditions used in these reactions include solvents like DMSO, which significantly impact the solubility and reactivity of the compound .
科学研究应用
Neurodye GH1-84 has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe to study membrane dynamics and interactions.
Biology: Facilitates the study of synaptic vesicle recycling in neurons, aiding in the understanding of neuronal communication and function.
Industry: Utilized in the development of fluorescent markers and dyes for various industrial applications
作用机制
The mechanism of action of Neurodye GH1-84 involves its lipophilic nature, which allows it to associate with cell membranes. This association leads to an increase in fluorescence intensity, enabling the visualization of membrane dynamics and vesicle recycling. The molecular targets and pathways involved include the interaction with lipid bilayers and the incorporation into synaptic vesicles .
相似化合物的比较
Neurodye GH1-84 is unique in its specific fluorescence properties and applications. Similar compounds include:
FM1-43: Another fluorescent dye used for studying membrane dynamics, but with different excitation and emission wavelengths.
FM4-64: A dye with similar applications but distinct spectral properties.
DiI: A lipophilic dye used for membrane labeling, with different fluorescence characteristics.
These compounds share similar applications but differ in their chemical structures and fluorescence properties, making Neurodye GH1-84 a valuable tool for specific research needs .
属性
分子式 |
C32H53Br2N3 |
|---|---|
分子量 |
639.6 g/mol |
IUPAC 名称 |
3-[4-[(E)-2-[4-(dipentylamino)phenyl]ethenyl]pyridin-1-ium-1-yl]propyl-triethylazanium;dibromide |
InChI |
InChI=1S/C32H53N3.2BrH/c1-6-11-13-25-34(26-14-12-7-2)32-20-18-30(19-21-32)16-17-31-22-27-33(28-23-31)24-15-29-35(8-3,9-4)10-5;;/h16-23,27-28H,6-15,24-26,29H2,1-5H3;2*1H/q+2;;/p-2 |
InChI 键 |
QCVUFCBGGWOMSS-UHFFFAOYSA-L |
手性 SMILES |
CCCCCN(CCCCC)C1=CC=C(C=C1)/C=C/C2=CC=[N+](C=C2)CCC[N+](CC)(CC)CC.[Br-].[Br-] |
规范 SMILES |
CCCCCN(CCCCC)C1=CC=C(C=C1)C=CC2=CC=[N+](C=C2)CCC[N+](CC)(CC)CC.[Br-].[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


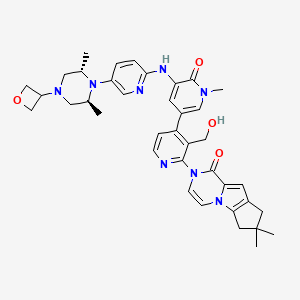
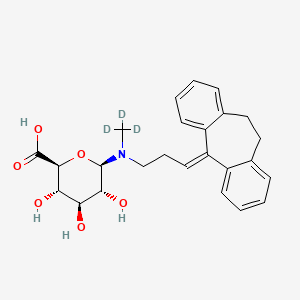
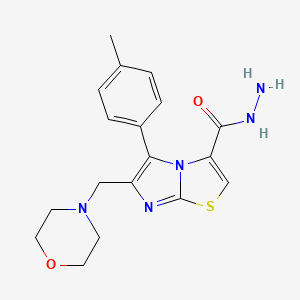
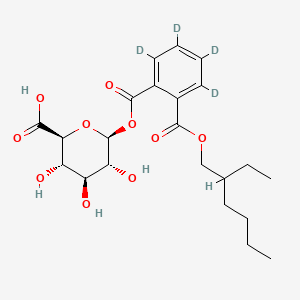

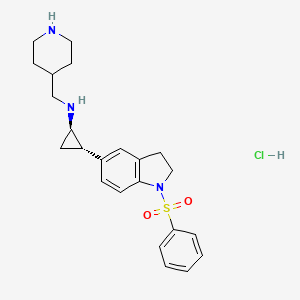
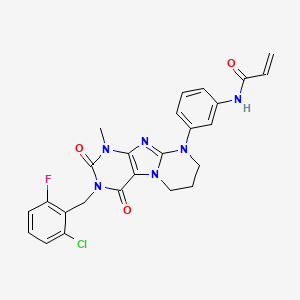
![N--[4-(1-Methylethyl)benzoyl]-D-phenylalanine-d7](/img/structure/B12412146.png)


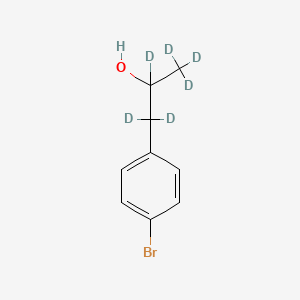
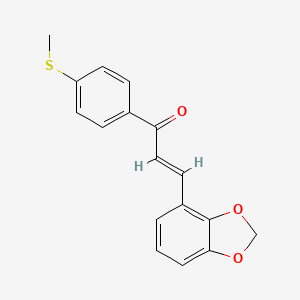
![(E)-3-(3,4-dihydroxyphenyl)-1-(1-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)prop-2-en-1-one](/img/structure/B12412180.png)
